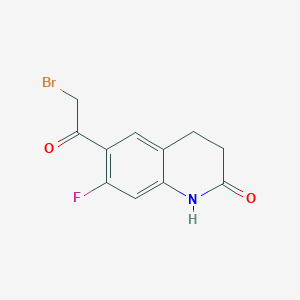
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is likely a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess various biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, bromoacetyl compounds are often synthesized through bromination of the corresponding acetyl compounds . The presence of the bromoacetyl group can make the compound a good electrophile, which can be useful in further synthetic transformations .Molecular Structure Analysis
The compound likely contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. It also has a bromoacetyl group attached at the 6-position and a fluoro group at the 7-position .Chemical Reactions Analysis
Bromoacetyl compounds are often used as building blocks in organic synthesis due to their reactivity. They can undergo various reactions such as nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is used in the synthesis of various quinoline derivatives. It's involved in bromination reactions and one-pot syntheses, leading to the efficient creation of tribromoquinolines and dibromoquinolines (Şahin et al., 2008). Additionally, it participates in lithium–halogen exchange reactions for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Antimicrobial Applications
- Certain derivatives of this compound, particularly those combined with fluoro-substituted coumarin and phenyl rings, have demonstrated potent antimicrobial activity. This suggests its potential in the development of new antimicrobial agents (Ansari & Khan, 2017).
Applications in Catalysis
- This compound is used in the asymmetric hydrogenation of quinolines, catalyzed by chiral cationic ruthenium complexes. This process is significant for the synthesis of biologically active tetrahydroquinolines, which are crucial in pharmaceuticals (Wang et al., 2011).
Applications in Optical Resolution
- The compound plays a role in the optical resolution processes, particularly in the context of its fluoro and methyl substituted derivatives. These processes are essential for the synthesis of optically pure tetrahydroquinolines, important in various chemical and pharmaceutical applications (Kmecz et al., 2001).
Applications in Antimycobacterial Activities
- Novel fluoroquinolones synthesized from derivatives of this compound have been evaluated for their antimycobacterial activities. These compounds have shown promising results against various strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Crystal Engineering and Optical Properties
- Fluorinated isoquinolines, including those derived from this compound, are used in crystal engineering. Their fluorine substitution impacts packing features in crystal lattices, which is crucial for the development of new materials with specific properties (Choudhury & Row, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOZRYLFABEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)


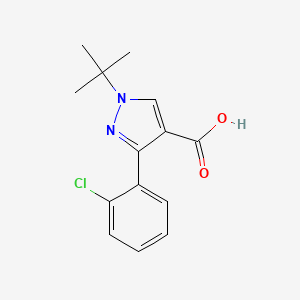
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
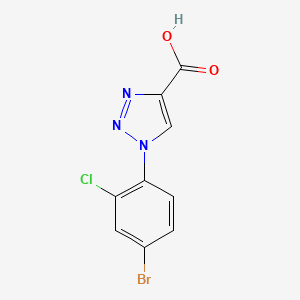
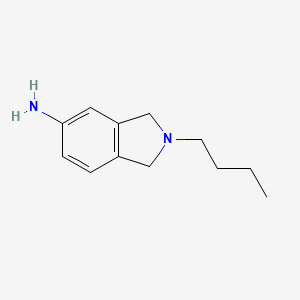
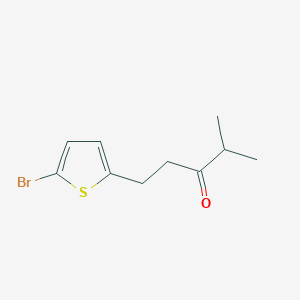
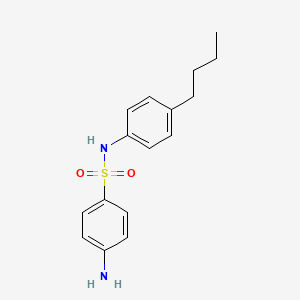
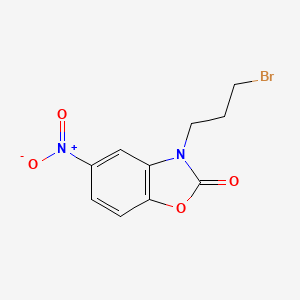
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)